molecular formula C10H11Cl2NO B13522902 3-(3,5-Dichlorophenoxy)pyrrolidine

3-(3,5-Dichlorophenoxy)pyrrolidine

Cat. No.: B13522902
M. Wt: 232.10 g/mol
InChI Key: IYISORFGLPXZEH-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenoxy)pyrrolidine: is a chemical compound with the molecular formula C10H11Cl2NO. It features a pyrrolidine ring substituted with two chlorine atoms and a phenoxy group. The compound’s structure is as follows:

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Preparation Methods

Synthetic Routes:: There are several synthetic routes to prepare 3-(3,5-Dichlorophenoxy)pyrrolidine. One common method involves the reaction of 3,5-dichlorophenol with pyrrolidine in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions::
  • Reactants: 3,5-dichlorophenol, pyrrolidine
  • Base: Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH)
  • Solvent: Organic solvents such as ethanol or methanol
  • Temperature: Room temperature or slightly elevated
  • Reaction time: A few hours

Industrial Production Methods:: Industrial production methods may vary, but the above synthetic route serves as a fundamental basis for large-scale production.

Chemical Reactions Analysis

3-(3,5-Dichlorophenoxy)pyrrolidine can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the compound.

    Substitution: The chlorine atoms can be substituted with other functional groups.

    Ring-opening reactions: The pyrrolidine ring can open under specific conditions.

Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions include derivatives of this compound.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to bioactive compounds and drug development.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism by which 3-(3,5-Dichlorophenoxy)pyrrolidine exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include other halogenated pyrrolidines or phenoxy-substituted derivatives.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

3-(3,5-dichlorophenoxy)pyrrolidine

InChI

InChI=1S/C10H11Cl2NO/c11-7-3-8(12)5-10(4-7)14-9-1-2-13-6-9/h3-5,9,13H,1-2,6H2

InChI Key

IYISORFGLPXZEH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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